2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde
Overview
Description
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde is an organic compound with a complex structure that includes chlorine, fluorine, and phenoxymethyl groups attached to a benzaldehyde core.
Preparation Methods
The synthesis of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2,4-dichlorobenzaldehyde with 4-fluorophenol in the presence of a base to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: Researchers study this compound for its potential biological activity, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is used in the design and synthesis of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
2,4-Dichloro-6-(4-fluoro-phenoxymethyl)-benzaldehyde can be compared with other similar compounds, such as:
2,4-Dichloro-6-(4-methyl-phenoxymethyl)-benzaldehyde: This compound has a methyl group instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
2,4-Dichloro-6-(4-chloro-phenoxymethyl)-benzaldehyde:
2,4-Dichloro-6-(4-nitro-phenoxymethyl)-benzaldehyde: The nitro group introduces different electronic effects, impacting the compound’s reactivity and interactions.
Properties
IUPAC Name |
2,4-dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-9(13(7-18)14(16)6-10)8-19-12-3-1-11(17)2-4-12/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNBNXKDISQHEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=C(C(=CC(=C2)Cl)Cl)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654135 | |
Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-88-5 | |
Record name | 2,4-Dichloro-6-[(4-fluorophenoxy)methyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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